molecular formula C11H16ClNOS B2382890 S107 hydrochloride

S107 hydrochloride

Cat. No.: B2382890
M. Wt: 245.77 g/mol
InChI Key: PKLKSAHANRLKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S107 hydrochloride is a RyR-selective 1,4-benzothiazepine derivative. It is known for its ability to stabilize RyR2 channels by enhancing the binding affinity of calstabin2 to mutant and/or PKA-phosphorylated channels . This compound has significant implications in the field of medical research, particularly in the study of calcium signaling and related disorders.

Mechanism of Action

Target of Action

S107 hydrochloride is a specific stabilizer of the RyR2 (type 2 ryanodine receptor)/FKBP12.6 (FK506 binding protein 12.6) complex . The RyR2 receptor is a type of calcium channel found in the sarcoplasmic reticulum of cardiac muscle cells, and FKBP12.6 is a protein that binds to and stabilizes these receptors .

Mode of Action

This compound enhances the binding affinity of calstabin2 (also known as FKBP12.6) to the RyR2 channels . This stabilization prevents the excessive release or leakage of calcium ions, thereby maintaining the normal balance of calcium ions within the cell .

Biochemical Pathways

The RyR2/FKBP12.6 complex plays a crucial role in calcium signaling pathways. When the RyR2 receptor is open, it releases calcium ions stored in the sarcoplasmic reticulum, rapidly increasing the level of calcium ions in the cytoplasm and amplifying the calcium signal. This triggers a series of cellular functions and physiological processes .

Result of Action

The stabilization of the RyR2/FKBP12.6 complex by this compound leads to a decrease in the leakage of calcium ions from the sarcoplasmic reticulum . This results in improved structure and function of the RyR2 channels in neurons, reduced inflammation, and normalized brain metabolism . Consequently, cognitive function is improved, communication between neurons is enhanced, and synaptic transmission is normalized .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of heart failure can lead to an increase in the activation of the adrenergic pathway, which in turn causes an increase in the leakage of calcium ions regulated by the RyR2 channel in neurons . Therefore, the action, efficacy, and stability of this compound can be influenced by the physiological state of the individual, such as the presence of heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

S107 hydrochloride is synthesized through a series of chemical reactions involving the formation of the 1,4-benzothiazepine core structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

S107 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

S107 hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKSAHANRLKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC2=C(C1)C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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